Cas no 2171738-06-8 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
- 2171738-06-8
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
- EN300-1503826
-
- Inchi: 1S/C24H26N2O6/c1-24(31)13-26(14-24)22(29)20(10-11-21(27)28)25-23(30)32-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20,31H,10-14H2,1H3,(H,25,30)(H,27,28)
- InChI Key: RUJVOFLKTBVWBP-UHFFFAOYSA-N
- SMILES: OC1(C)CN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
Computed Properties
- Exact Mass: 438.17908655g/mol
- Monoisotopic Mass: 438.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 699
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 116Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503826-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1503826-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1503826-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1503826-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1503826-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1503826-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1503826-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1503826-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1503826-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1503826-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171738-06-8 | 10000mg |
$14487.0 | 2023-09-27 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid Related Literature
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
Recent Advances in the Study of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid (CAS: 2171738-06-8)
The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid (CAS: 2171738-06-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-hydroxy-3-methylazetidine moiety, has shown promising potential in various applications, particularly in peptide synthesis and drug development. Recent studies have focused on its role as a versatile building block for the synthesis of complex peptides and its potential therapeutic applications.
One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, highlighting the compound's stability and reactivity under various conditions. The researchers emphasized its utility in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protective group for the amino functionality, while the azetidine ring contributes to the conformational rigidity of the resulting peptides.
In addition to its synthetic applications, recent investigations have explored the biological activity of derivatives of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid. A preprint article on bioRxiv (2024) reported that certain analogs of this compound exhibit potent inhibitory effects on specific enzymes involved in inflammatory pathways. This finding suggests potential applications in the development of anti-inflammatory drugs, although further in vivo studies are required to validate these effects.
Another notable study, published in ACS Chemical Biology (2023), investigated the compound's role in targeted drug delivery systems. The researchers functionalized nanoparticles with this molecule to enhance their binding affinity to specific cellular receptors. The results indicated improved targeting efficiency and reduced off-target effects, paving the way for more precise therapeutic interventions.
Despite these advancements, challenges remain in the widespread adoption of this compound. Issues such as solubility in aqueous media and the need for further optimization of its pharmacokinetic properties are areas of active research. A recent review in Current Opinion in Chemical Biology (2024) summarized these challenges and proposed potential strategies to address them, including structural modifications and the development of novel formulation techniques.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid (CAS: 2171738-06-8) represents a promising candidate in the fields of peptide synthesis and drug development. Ongoing research continues to uncover its potential, with recent studies highlighting its versatility and therapeutic applicability. Future work should focus on overcoming existing limitations to fully harness its capabilities in medicinal chemistry and beyond.
2171738-06-8 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxy-3-methylazetidin-1-yl)-5-oxopentanoic acid) Related Products
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)



